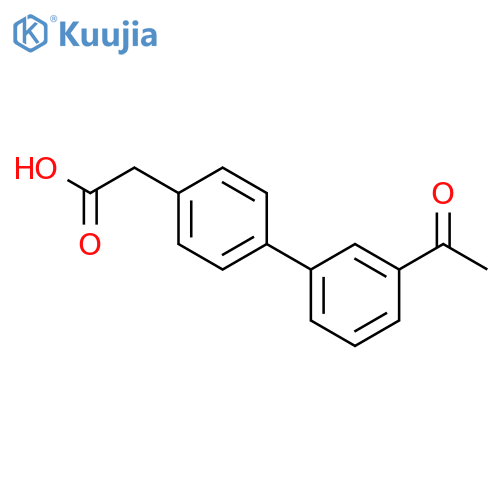Cas no 886363-14-0 (3'-Acetyl-biphenyl-4-acetic Acid)

886363-14-0 structure
商品名:3'-Acetyl-biphenyl-4-acetic Acid
CAS番号:886363-14-0
MF:C16H14O3
メガワット:254.280564785004
MDL:MFCD03839961
CID:712170
3'-Acetyl-biphenyl-4-acetic Acid 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl]-4-aceticacid, 3'-acetyl-
- 4-Biphenyl-3'-acetyl-acetic acid
- 3'-Acetyl-biphenyl-4-acetic Acid
-
- MDL: MFCD03839961
- インチ: InChI=1S/C16H14O3/c1-11(17)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)19/h2-8,10H,9H2,1H3,(H,18,19)
- InChIKey: IZTACOSBQBHGOT-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=CC(=CC=C1)C2=CC=C(C=C2)CC(=O)O
計算された属性
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- 互変異性体の数: 2
3'-Acetyl-biphenyl-4-acetic Acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:Room temperature
3'-Acetyl-biphenyl-4-acetic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019129011-1g |
(3'-Acetyl-biphenyl-4-yl)-acetic acid |
886363-14-0 | 95% | 1g |
$462.00 | 2023-08-31 | |
| AstaTech | 81024-0.25/G |
4-BIPHENYL-3'-ACETYL-ACETIC ACID |
886363-14-0 | 97% | 0.25g |
$188 | 2023-09-16 | |
| AstaTech | 81024-5/G |
4-BIPHENYL-3'-ACETYL-ACETIC ACID |
886363-14-0 | 97% | 5g |
$1648 | 2023-09-16 | |
| abcr | AB169707-1 g |
4-Biphenyl-3'-acetyl-acetic acid; 97% |
886363-14-0 | 1g |
€799.90 | 2023-05-07 | ||
| Alichem | A019129011-5g |
(3'-Acetyl-biphenyl-4-yl)-acetic acid |
886363-14-0 | 95% | 5g |
$1632.40 | 2023-08-31 | |
| TRC | A177788-50mg |
3'-Acetyl-biphenyl-4-acetic Acid |
886363-14-0 | 50mg |
$ 135.00 | 2022-06-08 | ||
| abcr | AB169707-1g |
4-Biphenyl-3'-acetyl-acetic acid, 97%; . |
886363-14-0 | 97% | 1g |
€821.80 | 2025-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242278-1g |
2-(3'-Acetyl-[1,1'-biphenyl]-4-yl)aceticacid |
886363-14-0 | 97% | 1g |
¥3391.00 | 2024-04-26 | |
| abcr | AB169707-250mg |
4-Biphenyl-3'-acetyl-acetic acid, 97%; . |
886363-14-0 | 97% | 250mg |
€322.30 | 2025-03-19 | |
| 1PlusChem | 1P004A2T-1g |
[1,1'-Biphenyl]-4-aceticacid, 3'-acetyl- |
886363-14-0 | 97% | 1g |
$497.00 | 2025-02-21 |
3'-Acetyl-biphenyl-4-acetic Acid 関連文献
-
Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
886363-14-0 (3'-Acetyl-biphenyl-4-acetic Acid) 関連製品
- 886363-13-9(3'-Acetyl-biphenyl-3-acetic Acid)
- 7398-52-9(2-(4-Acetylphenyl)acetic acid)
- 669713-89-7(3-BIPHENYL-4'-FORMYL-ACETIC ACID)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:886363-14-0)3'-Acetyl-biphenyl-4-acetic Acid

清らかである:99%
はかる:1g
価格 ($):423.0